molecular formula C25H22ClN3O3S B2588956 N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 687582-28-1

N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Katalognummer: B2588956
CAS-Nummer: 687582-28-1
Molekulargewicht: 479.98
InChI-Schlüssel: GHGVHDWDAKIVJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with a 4-chlorophenyl group, methyl groups at positions 5 and 6, and an N-allyl-N-phenylacetamide side chain. This structure combines electron-withdrawing (chlorophenyl, dioxo) and lipophilic (methyl, allyl, phenyl) groups, which may influence its physicochemical and pharmacological properties.

Eigenschaften

CAS-Nummer

687582-28-1

Molekularformel

C25H22ClN3O3S

Molekulargewicht

479.98

IUPAC-Name

2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-phenyl-N-prop-2-enylacetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-4-14-27(19-8-6-5-7-9-19)21(30)15-28-24-22(16(2)17(3)33-24)23(31)29(25(28)32)20-12-10-18(26)11-13-20/h4-13H,1,14-15H2,2-3H3

InChI-Schlüssel

GHGVHDWDAKIVJW-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N(CC=C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent modifications to introduce the allyl and phenylacetamide groups. The synthetic pathway typically begins with the reaction of appropriate precursors under controlled conditions to yield the target compound.

Antiproliferative Effects

Research indicates that N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that this compound inhibits the growth of HCT-116 colon cancer cells with an IC50 value indicating potent efficacy.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.0Induction of apoptosis
MCF-7 (Breast)7.5Cell cycle arrest
A549 (Lung)6.0Inhibition of DNA synthesis

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S phase transition.
  • Inhibition of Key Enzymes : Preliminary studies suggest that it might inhibit enzymes involved in DNA replication and repair.

Case Studies

Several case studies have highlighted the effectiveness of N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide in preclinical models:

  • Study on HCT-116 Cells : This study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation.
    "The compound exhibited a remarkable ability to induce cell death through apoptosis in HCT-116 cells" .
  • In Vivo Efficacy : In animal models bearing xenograft tumors derived from MCF-7 cells, administration of the compound significantly reduced tumor size compared to controls.
    "In vivo studies revealed a substantial reduction in tumor mass following treatment with the compound" .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidinone Derivatives
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Dihydrothieno[2,3-d]pyrimidinone 3-(4-chlorophenyl), 5,6-dimethyl, N-allyl-N-phenylacetamide C=O (dioxo), Cl, CH3, allyl, phenyl
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno[2,3-d]pyrimidinone 7-methyl, 2-phenylamino, acetamide C=O, NH, CH3, phenyl
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Dihydrothieno[2,3-d]pyrimidinone 3-ethyl, 5,6-dimethyl, thioether, p-tolylacetamide C=O, CH3, S-CH2, tolyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 4-methyl, thioether, 2,3-dichlorophenyl C=O, Cl, S-CH2

Key Observations :

  • 5,6-Dimethyl groups enhance lipophilicity relative to ethyl or unsubstituted analogs (e.g., ), which may improve membrane permeability.

Physicochemical Properties

Table 2: Spectral and Analytical Data
Compound Name IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Highlights (δ, ppm) Molecular Weight (g/mol)
Target Compound ~1678–1730* N/A (data not provided) ~483.98†
N-(7-Methyl-2-phenylamino...acetamide 1730 2.10 (s, COCH3), 7.37–7.47 (Ar-H) 369.44
2-[(4-Methyl-6-oxo...acetamide 1678 7.82 (d, H-4′), 4.12 (s, SCH2) 344.21
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N/A 7.41–7.28 (Ar-H), 10.10 (s, NHCO) 287.16

*Inferred from similar compounds (e.g., ).
†Calculated based on molecular formula.

Key Observations :

  • The target compound’s C=O stretches (predicted 1678–1730 cm⁻¹) align with analogs, confirming the presence of dioxo and acetamide groups.
  • NMR profiles of analogs (e.g., ) show characteristic acetamide (δ ~2.10 ppm) and aromatic protons (δ ~7.3–7.8 ppm), suggesting similar electronic environments.

Implications for Bioactivity

  • 4-Chlorophenyl groups (target, ) are associated with enhanced binding to hydrophobic enzyme pockets.
  • Thioether linkages (e.g., ) may confer resistance to hydrolysis compared to ester-containing analogs (e.g., ).
  • Methyl groups (target, ) could improve metabolic stability by blocking oxidation sites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.